1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[1,2-c]thiazoles involves the dehydration of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide, acting as a thiocarbonyl ylide in cycloadditions to electron-deficient alkenes or as an azomethine ylide with electron-deficient alkynes (Sutcliffe et al., 2000). This indicates a versatile approach to synthesizing pyrrolo[1,2-c]thiazole derivatives.
Molecular Structure Analysis
The molecular structure of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide was explored through low-temperature noble gas matrixes, revealing a defined geometry by the orientation of two methyl ester groups and the presence of envelope and planar forms in the thiazolidine and pyrrole rings, respectively (Kaczor et al., 2006).
Chemical Reactions and Properties
Research on pyrazolo[1,5-c]thiazoles, related to the target compound's structural framework, demonstrates their functionality as thiocarbonyl ylides in cycloaddition reactions. These reactions are crucial for synthesizing a variety of heterocyclic compounds, indicating the chemical reactivity and potential applications of these thiazole derivatives (Sutcliffe et al., 2000).
Physical Properties Analysis
The study of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide's structure in various states highlighted the impact of methyl ester group orientation on the compound's stability and provided insights into the physical characteristics of similar thiazole derivatives (Kaczor et al., 2006).
Chemical Properties Analysis
The reactivity of pyrrolo[1,2-c]thiazoles as thiocarbonyl and azomethine ylides in cycloaddition reactions reveals significant chemical properties, such as the ability to form complex heterocyclic structures through strategic reaction pathways. This demonstrates the compound's versatile chemical behavior and its potential for generating a wide range of derivatives (Sutcliffe et al., 2000).
properties
IUPAC Name |
5-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5S/c1-8-11-12(17(3)15-8)14-13(19-11)18-6-9-4-5-16(2)10(9)7-18/h9-10H,4-7H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDYKWCEHQXPA-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)N3CC4CCN(C4C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1SC(=N2)N3C[C@@H]4CCN([C@@H]4C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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